

Application Notes and Protocols for ML390 in In Vitro Assays

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Compound of Interest

Compound Name: ML390

Cat. No.: B609164

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Introduction

ML390 is a potent and specific inhibitor of dihydroorotate dehydrogenase (DHODH), the fourth enzyme in the de novo pyrimidine synthesis pathway.^{[1][2]} By inhibiting DHODH, **ML390** effectively depletes the intracellular pool of pyrimidines, which are essential for the synthesis of DNA, RNA, and other vital biomolecules. This mechanism of action makes **ML390** a valuable tool for studying cellular processes that are highly dependent on pyrimidine metabolism, such as cell proliferation and differentiation. Notably, **ML390** has been shown to induce myeloid differentiation in acute myeloid leukemia (AML) models, highlighting its potential as a therapeutic agent.^{[1][2][3]}

These application notes provide detailed protocols for utilizing **ML390** in various in vitro assays to study its effects on cell differentiation, enzyme activity, and for confirming its on-target engagement through rescue experiments.

Physicochemical Properties and Storage

Property	Value	Reference
Target	Dihydroorotate Dehydrogenase (DHODH)	[1][4]
Molecular Formula	C ₂₄ H ₂₄ ClN ₃ O ₃	ProbeChem
Molecular Weight	437.92 g/mol	ProbeChem
Solubility	Soluble in DMSO	MedChemExpress
Storage	Store at -20°C for long-term storage. For stock solutions in DMSO, store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.	General Lab Practice

Data Presentation: Quantitative Data Summary

The following tables summarize the effective concentrations of **ML390** and related experimental parameters from published studies.

Table 1: Effective Concentrations of **ML390** in Cell-Based Assays

Cell Line	Assay Type	Parameter	Concentration	Notes	Reference
Murine ER-HoxA9 AML cells	Myeloid Differentiation	ED ₅₀	~2 μ M	Induces differentiation .	[2]
Human U937 AML cells	Myeloid Differentiation	Effective Conc.	~2 μ M	Induces differentiation .	[1]
Human THP1 AML cells	Myeloid Differentiation	Effective Conc.	~2 μ M	Induces differentiation .	[1]
Human HL-60 AML cells	Myeloid Differentiation	Effective Conc.	Not specified, but effective	Induces differentiation .	[5]

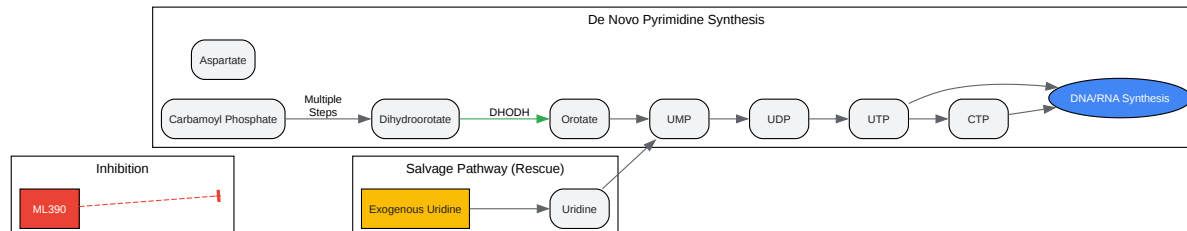
Table 2: In Vitro DHODH Enzyme Inhibition Data

Compound	Enzyme Source	Parameter	Concentration	Assay Method	Reference
ML390	Recombinant Human DHODH	IC ₅₀	3.8 nM (for a similar potent inhibitor, H-006)	DCIP-based spectrophotometric assay	[5]
Brequinar (reference compound)	Recombinant Human DHODH	IC ₅₀	10 nM	Not specified	[4]

Table 3: Uridine Rescue Experiment Parameters

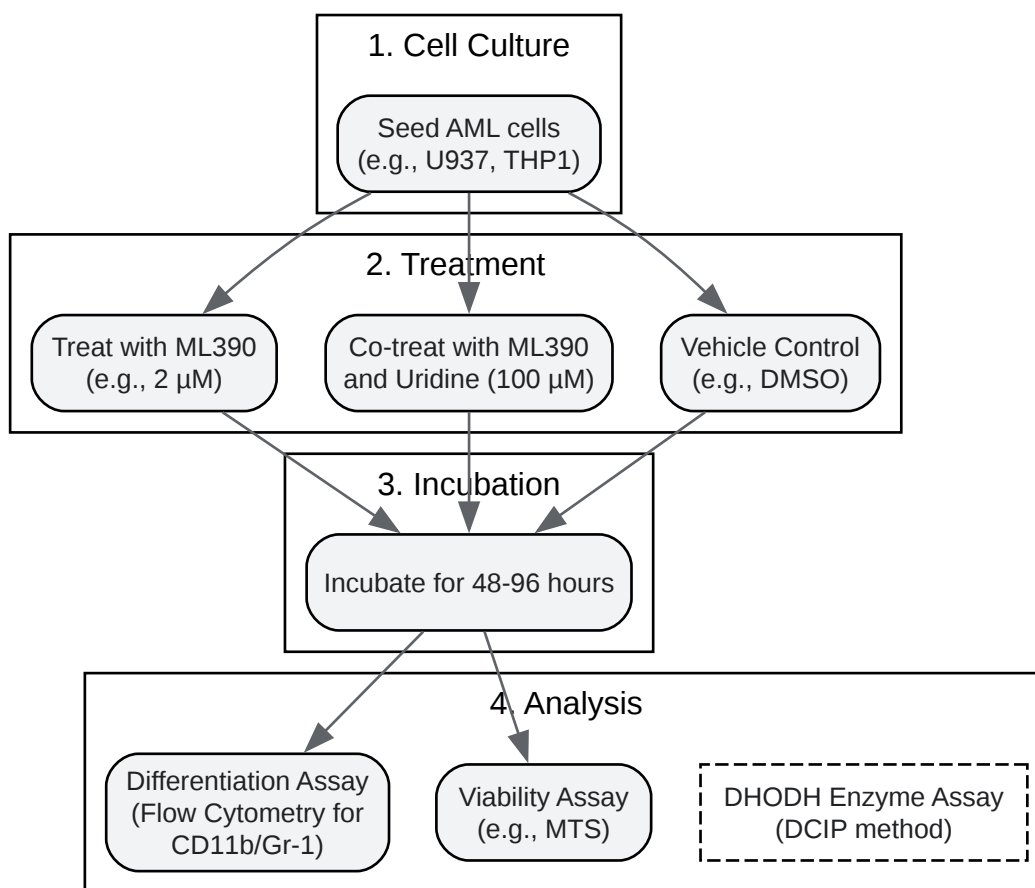
Cell Line	ML390 Concentration	Uridine Concentration	Outcome	Reference
Murine ER-HoxA9 AML cells	Not specified	Not specified	Abrogates differentiation effects	[4]
Human AML cell lines (general)	Not specified	100 μ M	Rescues from apoptosis/differentiation	[6][7]

Signaling Pathway and Experimental Workflow Diagrams



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Caption: Signaling pathway of de novo pyrimidine synthesis and the inhibitory action of **ML390** on DHODH.



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